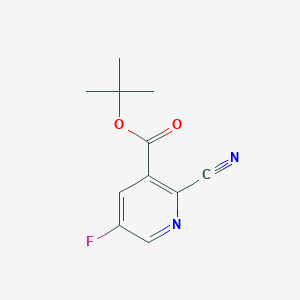

tert-Butyl 2-cyano-5-fluoronicotinate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-cyano-5-fluoropyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O2/c1-11(2,3)16-10(15)8-4-7(12)6-14-9(8)5-13/h4,6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAPKSSDVDFQZDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(N=CC(=C1)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reaction Mechanisms

Reactivity of the Nicotinate (B505614) Ester Moiety

The tert-butyl ester group is a common protecting group for carboxylic acids, and its reactivity is well-characterized. Its chemical behavior in this specific molecule is influenced by its large steric bulk and its attachment to an electron-poor aromatic system.

The hydrolysis of the tert-butyl ester to the corresponding carboxylic acid is a fundamental transformation, typically achieved under acidic conditions. The stability of the intermediate tert-butyl cation makes this cleavage facile. A variety of acidic reagents can effect this transformation, highlighting the lability of this group. nih.govgoogle.com For instance, reagents like aqueous phosphoric acid or Lewis acids such as zinc bromide (ZnBr₂) are effective. nih.govgoogle.com An alternative mild method involves using silica (B1680970) gel in refluxing toluene.

Transesterification, the conversion of one ester to another, is also a key reaction. google.com This process can be catalyzed by either acid or base. google.comresearchgate.net In acid-catalyzed transesterification, protonation of the carbonyl oxygen activates the ester toward nucleophilic attack by another alcohol. To ensure high conversion, the alcohol reactant is often used as the solvent. google.com While base-catalyzed transesterification using alkoxides is also possible, the potential for competing reactions at other sites on this multifunctional molecule must be considered.

| Reagent/Catalyst | Solvent | Conditions | Reference |

|---|---|---|---|

| Aqueous Phosphoric Acid | - | Mild conditions | google.com |

| Silica Gel | Toluene | Reflux | |

| Iodine (catalytic) | Acetonitrile | Mild, chemoselective | nih.gov |

| ZnBr₂ | Dichloromethane (B109758) (DCM) | Lewis acid catalysis | nih.gov |

The ester carbonyl carbon is an electrophilic center that can participate in condensation reactions. The most common of these is the Claisen condensation, which involves the formation of a β-keto ester. google.com In a "crossed" Claisen condensation, an ester without α-hydrogens, such as tert-butyl 2-cyano-5-fluoronicotinate, can act as the electrophilic partner for an enolizable ketone or another ester. google.com

Research on related 2-halonicotinic esters has shown they can undergo condensation with nucleophiles like the enolate of N-methylpyrrolidin-2-one in the presence of a strong base like sodium hydride (NaH). acs.org However, the significant steric hindrance of the tert-butyl group on the target molecule may impede the approach of nucleophiles to the ester carbonyl, potentially reducing the efficiency of such condensation reactions compared to less hindered esters like methyl or ethyl esters. acs.org

Reactivity of the Cyano Group

The cyano group at the C2 position is a versatile functional group, activated by its position on the electron-deficient pyridine (B92270) ring. It can act as an electrophile and can be transformed into various other nitrogen-containing functionalities.

The electrophilic carbon atom of the cyano group is susceptible to attack by nucleophiles. A notable reaction involves the addition of thiols. For instance, the reaction of 2-cyanopyridines with N-terminal cysteine residues in peptides is well-documented. nih.govrsc.org This process begins with the nucleophilic addition of the thiol to the nitrile, forming a thioimidate intermediate. This is followed by an intramolecular cyclization where the nearby amide nitrogen attacks the thioimidate, resulting in a stable thiazoline (B8809763) ring. nih.gov The efficiency of this reaction is enhanced by electron-withdrawing groups on the pyridine ring, a condition met in the target molecule. nih.gov

Such addition-cyclization cascades are a powerful tool in heterocyclic synthesis. The cyano group can serve as a key component in intramolecular cyclizations, where a nucleophilic center elsewhere in a molecule adds to the nitrile to form a new ring, a strategy often employed in the synthesis of fused heterocyclic systems. nih.govquimicaorganica.org

The cyano group can be readily converted into other important nitrogen-based functional groups, expanding its synthetic utility.

Amide Formation: Partial hydrolysis of the nitrile yields the corresponding primary amide, 5-fluoro-3-(tert-butoxycarbonyl)picolinamide. This transformation can be achieved using various methods, including base-catalyzed hydrolysis with reagents like sodium hydroxide, where reaction conditions can be tuned to favor the amide over complete hydrolysis to the carboxylic acid. google.comgoogle.com

Amine Formation: Reduction of the nitrile group affords a primary amine, resulting in tert-butyl 2-(aminomethyl)-5-fluoronicotinate. Catalytic hydrogenation is a common method for this reduction. However, care must be taken as the fluorine substituent can be susceptible to hydrogenolysis (dehalogenation) depending on the catalyst and conditions used. google.com Palladium-based catalysts have been shown to be effective for the reduction of halogenated cyanopyridines while minimizing dehalogenation. google.com

Tetrazole Formation: The [2+3] cycloaddition of an azide, typically sodium azide, with the nitrile group is a standard and efficient method for the synthesis of 5-substituted 1H-tetrazoles. nih.govwikipedia.org This reaction is often facilitated by a Lewis acid catalyst, such as a zinc salt, which activates the nitrile towards cycloaddition. organic-chemistry.org This conversion provides access to a class of compounds with significant applications in medicinal chemistry.

| Transformation | Product Functional Group | Typical Reagents | Reference |

|---|---|---|---|

| Hydrolysis | Amide (-CONH₂) | NaOH(aq), H₂O₂ | google.comresearchgate.net |

| Reduction | Primary Amine (-CH₂NH₂) | H₂, Pd/C or Co catalyst | google.comgoogle.com |

| Cycloaddition | Tetrazole | NaN₃, Lewis Acid (e.g., ZnCl₂) | nih.govorganic-chemistry.org |

Reactivity of the Fluorine Atom on the Pyridine Ring

The fluorine atom at the C5 position is significantly activated towards nucleophilic aromatic substitution (SNA_r). This heightened reactivity is a direct consequence of the powerful electron-withdrawing effects of the 2-cyano group and the 3-ester group, in combination with the ring nitrogen atom. These features make the pyridine ring highly electron-deficient and prime the C5 carbon for nucleophilic attack. youtube.comlibretexts.org

In SNA_r reactions, the rate-determining step is typically the addition of the nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The presence of electron-withdrawing groups at positions ortho and para to the leaving group is crucial for stabilizing this intermediate. In this molecule, the 2-cyano group is ortho to the fluorine atom, providing this necessary stabilization.

The general leaving group ability in activated SNA_r systems is F > Cl > Br > I. The high electronegativity of fluorine makes the attached carbon more electrophilic, accelerating the initial nucleophilic attack. youtube.com Consequently, the fluorine atom in this compound is expected to be readily displaced by a wide range of nucleophiles, including amines, alkoxides, and thiols, to generate diverse 5-substituted nicotinates.

Mechanistic Investigations of Key Transformations

Detailed mechanistic studies on this compound are scarce in the available scientific literature. However, insights can be drawn from computational and experimental studies on structurally related fluoropyridines.

Computational studies, particularly using Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms. For SNAr reactions on fluoropyridines, DFT calculations can model the energy profile of the reaction, including the structures of transition states and intermediates like the Meisenheimer complex. nih.gov Such studies can help predict the regioselectivity of nucleophilic attack and the influence of substituents on the reaction rate.

For a compound like this compound, computational analysis would likely confirm that the C-5 position is the most electrophilic and therefore the most susceptible to nucleophilic attack. DFT calculations on related systems, such as 2-substituted 3,5-dichloropyrazines, have shown that the site of nucleophilic attack is highly dependent on the electronic nature of the substituents. sci-hub.se

The direct experimental observation of reaction intermediates in SNAr reactions can be challenging due to their transient nature. However, in some cases, particularly with highly activated substrates and certain nucleophiles, the Meisenheimer complex can be sufficiently stable to be detected by spectroscopic methods such as NMR or UV-Vis spectroscopy. mdpi.comthieme-connect.de The appearance of a new, often colored, species during the reaction can be indicative of the formation of such an intermediate. mdpi.com

For this compound, it is plausible that under specific conditions (e.g., low temperature, strong nucleophile), the corresponding Meisenheimer complex could be observed. However, there are no specific reports in the literature detailing such observations for this particular compound. Recent studies on SNAr reactions have also proposed that some reactions may proceed through a concerted mechanism rather than a stepwise one involving a distinct Meisenheimer intermediate, especially for less activated substrates. manchester.ac.uk

Applications As a Synthetic Building Block in Complex Molecule Synthesis

Role in the Construction of Functionalized Pyridine (B92270) Scaffolds

The pyridine ring is a privileged scaffold found in numerous natural products and biologically active molecules. Tert-butyl 2-cyano-5-fluoronicotinate serves as an excellent starting material for creating highly substituted pyridine derivatives. The fluorine atom at the 5-position is susceptible to nucleophilic displacement by a wide range of nucleophiles, including amines, alcohols, and thiols. This reaction provides a direct route to 5-substituted-2-cyanopyridines, which are themselves versatile intermediates.

The cyano group at the 2-position can be further manipulated. For instance, it can be hydrolyzed to a carboxylic acid or an amide, reduced to an aminomethyl group, or used in cycloaddition reactions to form adjacent heterocyclic rings. This dual reactivity allows for the introduction of diverse functionalities at two key positions of the pyridine ring, making it a powerful tool for building complex molecular libraries.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagent Example | Product Type | Potential Application |

| Amine | Aniline | 5-Anilino-2-cyanonicotinate | Kinase Inhibitor Scaffolds |

| Alcohol | Sodium Methoxide | 5-Methoxy-2-cyanonicotinate | Pharmaceutical Intermediates |

| Thiol | Sodium Thiophenolate | 5-(Phenylthio)-2-cyanonicotinate | Agrochemical Synthesis |

Intermediate in the Synthesis of Pharmacologically Relevant Compounds

The structural motifs accessible from this compound are frequently found in compounds of pharmacological interest. The ability to introduce fluorine—an element known to enhance metabolic stability and binding affinity—makes this building block particularly attractive for drug discovery programs.

Nicotinic acid and its derivatives are important pharmacophores. This compound is a precursor to a variety of advanced nicotinate (B505614) analogs. Following the displacement of the fluorine atom, the tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with various amines or alcohols to generate a diverse array of amides and esters, further expanding the accessible chemical space. The cyano group can also be converted to other functionalities, leading to novel nicotinate derivatives with potentially enhanced biological activity.

The pyridine core is a key component of many modern insecticides, herbicides, and fungicides. The synthesis of novel agrochemicals often relies on the availability of functionalized heterocyclic building blocks. The substitution patterns achievable with this compound are relevant to the development of new crop protection agents. For example, the introduction of specific amino or thioether groups at the 5-position can lead to compounds with potent insecticidal or fungicidal properties.

Development of Libraries of Fluorinated Cyano-Nicotinates

The creation of compound libraries for high-throughput screening is a fundamental strategy in both drug discovery and agrochemical research. This compound is an ideal starting material for the parallel synthesis of libraries of fluorinated cyano-nicotinates. By reacting the parent molecule with a diverse set of nucleophiles in a multi-well format, a large number of analogs can be rapidly generated. Subsequent modifications of the cyano and ester groups can further increase the complexity and diversity of the library.

Table 2: Illustrative Library Synthesis Scheme

| Step | Reaction | Reagents | Resulting Diversity |

| 1 | Nucleophilic Aromatic Substitution | Library of Amines (R-NH2) | Diverse 5-amino-2-cyanonicotinates |

| 2 | Ester Hydrolysis | Trifluoroacetic Acid | 5-Amino-2-cyanonicotinic acids |

| 3 | Amide Coupling | Library of Amines (R'-NH2) | Diverse 5-amino-N-R'-2-cyanonicotinamides |

Strategies for Late-Stage Functionalization and Diversification

Late-stage functionalization refers to the introduction of chemical modifications at a late step in a synthetic sequence. This strategy is highly valuable as it allows for the rapid diversification of complex molecules with established biological activity. Derivatives of this compound, which already contain multiple functional groups, are excellent candidates for late-stage functionalization. For example, if the initial fluorine displacement is carried out with a nucleophile that contains an additional reactive handle (e.g., a protected amine or a terminal alkyne), this handle can be deprotected and further modified in the final steps of the synthesis. This approach enables the fine-tuning of a molecule's properties to optimize its performance as a drug or agrochemical.

Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms in an organic molecule. A full analysis would involve one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional experiments.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the tert-butyl group. The aromatic protons would appear as multiplets in the downfield region, with their chemical shifts and coupling constants influenced by the electron-withdrawing cyano and fluoro substituents. The nine equivalent protons of the tert-butyl group would produce a characteristic sharp singlet in the upfield region, typically around 1.5 ppm chemicalbook.com.

¹³C NMR: The carbon NMR spectrum would provide information on all unique carbon atoms in the molecule. The carbonyl carbon of the ester and the carbons of the pyridine ring would resonate at lower field, while the quaternary and methyl carbons of the tert-butyl group would appear at higher field nanalysis.comchegg.comchemicalbook.comspectrabase.com. The carbon attached to the fluorine atom would exhibit a large coupling constant (¹JCF).

¹⁹F NMR: The fluorine NMR spectrum is a highly sensitive method for characterizing fluorinated organic compounds cnr.it. It would display a single resonance for the fluorine atom on the pyridine ring. The chemical shift would be indicative of the electronic environment of the aromatic system, and coupling to adjacent protons would provide further structural confirmation rsc.org.

Expected ¹H and ¹³C NMR Data (Illustrative)

This table is illustrative and based on typical chemical shift ranges for similar functional groups. Actual experimental values are not available in the cited literature.

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine Ring H | 7.0 - 9.0 | 110 - 160 |

| tert-Butyl (CH₃) | ~1.5 (singlet, 9H) | ~28 (methyls), ~82 (quaternary) |

| Carbonyl (C=O) | - | ~160-170 |

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be essential bas.bg.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, primarily helping to assign the positions of protons on the pyridine ring by identifying their through-bond scalar couplings beilstein-journals.org.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of each protonated carbon in the molecule bas.bgmdpi.com.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for identifying quaternary carbons (like the carbonyl, cyano, and ester quaternary carbons) and for piecing together the molecular skeleton by showing long-range connectivities nanalysis.combas.bgmdpi.com.

Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations researchgate.net. The IR spectrum of tert-Butyl 2-cyano-5-fluoronicotinate would be expected to show characteristic absorption bands for its key functional groups.

Expected IR Absorption Bands

This table is illustrative and based on typical IR frequencies for the functional groups listed. Actual experimental values are not available in the cited literature.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C≡N (Nitrile) | 2240 - 2220 | Sharp, medium intensity band |

| C=O (Ester) | 1750 - 1730 | Strong, sharp band nist.govchemicalbook.comchemicalbook.com |

| C-O (Ester) | 1300 - 1000 | Strong band |

| C-F (Aromatic) | 1250 - 1020 | Strong band |

| Aromatic C=C, C=N | 1600 - 1450 | Multiple bands of varying intensity nist.gov |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular formula (C₁₁H₁₁FN₂O₂) nih.gov. The electron ionization (EI) mass spectrum would also reveal characteristic fragmentation patterns. The molecular ion peak would be observed, and common fragmentation pathways would likely involve the loss of the tert-butyl group (a stable carbocation) and subsequent fragmentations of the pyridine ring chemicalbook.com.

X-ray Crystallography for Solid-State Structure Determination

If a suitable single crystal of this compound can be grown, X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state.

The analysis of the diffraction pattern would determine the crystal system (e.g., monoclinic, orthorhombic) and the space group. This information defines the symmetry of the crystal lattice and the arrangement of molecules within the unit cell. While no specific crystallographic data exists for the title compound, related structures provide examples of what might be expected bldpharm.com.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

There is no published crystallographic data for this compound. The determination of precise bond lengths, bond angles, and the conformation of the molecule through torsional angles is contingent upon a successful single-crystal X-ray diffraction analysis. Without such a study, any discussion of these parameters would be purely theoretical and fall outside the scope of experimentally verified findings.

Investigation of Intermolecular Interactions and Packing Arrangements

Similarly, an investigation into the intermolecular interactions and crystal packing of this compound cannot be conducted. Understanding the packing arrangement requires knowledge of the unit cell dimensions and the symmetry operations of the crystal's space group. This information, derived from X-ray diffraction, is essential for identifying and analyzing non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking, which dictate how individual molecules are arranged in the crystalline solid. The absence of a crystallographic information file (CIF) or related publication for this compound prevents any such analysis.

While structural data exists for related compounds, such as derivatives of nicotinic acid and other fluorinated aromatic esters, direct extrapolation of these findings to this compound would be speculative and scientifically unsound. The unique combination of the tert-butyl ester, cyano, and fluoro substituents on the pyridine ring will have specific and complex effects on its electronic properties and steric profile, leading to a distinct crystal packing that can only be confirmed through experimental analysis.

Until a formal crystallographic study is performed and published, the detailed solid-state structure and the non-covalent interactions of this compound will remain unknown.

Computational and Theoretical Studies of this compound Remain Largely Unexplored

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in the computational and theoretical analysis of the chemical compound this compound. Despite the importance of computational chemistry in predicting and understanding molecular properties, detailed research findings specific to this molecule are not available in the public domain.

Computational techniques such as Density Functional Theory (DFT) are pivotal in modern chemical research. These methods are routinely used to perform geometry optimization, analyze electronic structures, and determine key properties like the energies of Frontier Molecular Orbitals (HOMO/LUMO). Furthermore, Molecular Electrostatic Potential (MEP) mapping provides crucial insights into the charge distribution and reactive sites of a molecule. However, no specific studies applying these methodologies to this compound have been published.

Similarly, advanced computational investigations, including the modeling of reaction pathways, transition state analysis, conformational analysis, and molecular dynamics simulations, are essential for understanding the dynamic behavior and reactivity of a compound. These studies help elucidate reaction mechanisms and predict the most stable conformations of a molecule. To date, such detailed theoretical examinations for this compound have not been reported in the accessible scientific literature.

Finally, the prediction of spectroscopic properties (such as NMR, IR, and UV-Vis spectra) through computational methods is a powerful tool for validating experimental findings and aiding in structural elucidation. The absence of published computational spectroscopic data for this compound means that a theoretical benchmark for experimental analysis is currently unavailable.

Due to the lack of specific published research, a detailed article on the computational and theoretical studies of this compound, including data tables and in-depth research findings, cannot be generated at this time. The topics outlined for investigation, while standard for a thorough computational analysis, have not yet been applied to this particular compound in available research.

Computational Chemistry and Theoretical Studies

Spectroscopic Property Prediction and Validation

Computational NMR and IR Spectral Prediction

Computational methods, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of molecules. For tert-Butyl 2-cyano-5-fluoronicotinate, these calculations would involve optimizing the molecule's geometry to its lowest energy state. Following this, calculations of NMR shielding tensors and vibrational frequencies would be performed.

The predicted NMR chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei would be determined by referencing the calculated isotropic shielding values to a standard, such as tetramethylsilane (TMS). Similarly, the theoretical IR spectrum would be generated from the calculated vibrational frequencies and their corresponding intensities. These predicted spectra serve as valuable tools for interpreting experimental data and confirming the molecular structure.

Table 1: Hypothetical Data Table of Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value |

|---|---|

| ¹³C NMR Chemical Shifts (ppm) | |

| Carbonyl Carbon | Data not available |

| Cyano Carbon | Data not available |

| Aromatic Carbons | Data not available |

| tert-Butyl Carbons | Data not available |

| IR Vibrational Frequencies (cm⁻¹) | |

| C≡N Stretch | Data not available |

| C=O Stretch | Data not available |

| C-F Stretch | Data not available |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound are not available.

Investigation of Excited States and Optical Properties

The electronic transitions and optical properties of this compound can be investigated using Time-Dependent Density Functional Theory (TD-DFT). These calculations provide information on the molecule's excited states, which are crucial for understanding its absorption and emission of light.

By calculating the energies of various electronic transitions from the ground state to excited states, the ultraviolet-visible (UV-Vis) absorption spectrum can be simulated. Key parameters such as the wavelength of maximum absorption (λmax), oscillator strengths, and the nature of the electronic transitions (e.g., π → π* or n → π*) can be determined. This theoretical insight is fundamental for predicting the color and photophysical behavior of the compound.

Table 2: Hypothetical Data Table of Predicted Electronic Transition Data for this compound

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S₀ → S₁ | Data not available | Data not available | Data not available |

| S₀ → S₂ | Data not available | Data not available | Data not available |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound are not available.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Efficient Synthetic Routes

The future of chemical manufacturing hinges on the development of sustainable and efficient synthetic methodologies. For tert-Butyl 2-cyano-5-fluoronicotinate, moving beyond traditional multi-step syntheses, which often generate significant waste, is a key objective. A major focus will be on direct C-H functionalization techniques for the pyridine (B92270) ring. rsc.orgresearchgate.netbohrium.com These methods avoid the need for pre-functionalized starting materials, thus increasing atom economy and reducing the number of synthetic steps. researchgate.net The exploration of green catalysts and more environmentally benign solvents will be crucial in this endeavor. researchgate.net

Future synthetic strategies could involve:

Direct Cyanation and Carboxylation: Investigating novel catalytic systems for the direct introduction of the cyano and tert-butoxycarbonyl groups onto a 5-fluoropyridine scaffold.

Flow Chemistry: Implementing continuous flow reactors for the synthesis, which can offer improved safety, efficiency, and scalability over traditional batch processes.

Biocatalysis: Exploring the use of enzymes for specific transformations, which can lead to highly selective and environmentally friendly synthetic routes.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Direct C-H Functionalization | Reduced step count, higher atom economy | Development of selective catalysts |

| Flow Chemistry | Improved safety, scalability, and efficiency | Reactor design and optimization |

| Biocatalysis | High selectivity, mild reaction conditions | Enzyme discovery and engineering |

Table 1: Emerging Sustainable Synthetic Routes

Exploration of Novel Reactivity and Catalysis

The electron-withdrawing nature of the fluorine and cyano groups on the pyridine ring of this compound enhances its reactivity towards nucleophilic substitution. Future research will likely focus on harnessing this reactivity for the synthesis of novel derivatives. The nitrile group itself is a versatile functional handle that can be transformed into a variety of other groups, such as amines or amides, opening up a wide range of synthetic possibilities.

Furthermore, the pyridine nitrogen can be activated to facilitate reactions at other positions of the ring. bohrium.com This could involve the formation of pyridinium (B92312) salts, which can then undergo further functionalization. acs.org The development of new catalytic systems that can selectively activate specific bonds within the molecule will be a key area of investigation. This could lead to the discovery of unprecedented chemical transformations and the creation of novel molecular architectures.

Application in New Chemical Space and Material Science

The unique electronic properties imparted by the fluorine and cyano substituents make this compound and its derivatives attractive candidates for applications in material science. rsc.org The incorporation of fluorine can enhance properties such as thermal stability and lipophilicity, which is beneficial for the development of new organic electronic materials. rsc.orgrsc.org The strong C-F bond can also contribute to increased stability in various applications. nih.gov

Potential areas of application include:

Organic Light-Emitting Diodes (OLEDs): The fluorinated pyridine core could be incorporated into new emissive materials with tailored electronic properties. rsc.org

Organic Photovoltaics (OPVs): Derivatives of this compound could be explored as components of the active layer in solar cells.

Liquid Crystals: The rigid, polar structure of the molecule suggests potential applications in the design of new liquid crystalline materials. nbinno.com

Metal-Organic Frameworks (MOFs): The nicotinic acid derivative (obtained after hydrolysis of the ester) can act as a ligand for the construction of MOFs with interesting properties for gas storage or catalysis. rsc.org

The exploration of this "new chemical space" will involve the synthesis of a library of derivatives and the systematic investigation of their physical and chemical properties.

Integration with Artificial Intelligence and Machine Learning in Synthetic Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and drug discovery. nih.govresearchgate.netiscientific.org For a molecule like this compound, AI can play a significant role in several key areas:

Retrosynthetic Analysis: AI-powered tools can propose novel and efficient synthetic routes, potentially identifying pathways that a human chemist might overlook. acs.org

Reaction Condition Optimization: ML models can be trained to predict the optimal conditions (catalyst, solvent, temperature, etc.) for a given reaction, saving significant time and resources in the laboratory.

De Novo Design: Generative models can be used to design new molecules based on the this compound scaffold with desired properties for specific applications in medicine or materials science. researchgate.net

The use of AI and ML will accelerate the research and development cycle, enabling a more rapid exploration of the potential of this versatile chemical compound. nih.gov

| AI/ML Application | Potential Impact on Research |

| Retrosynthetic Analysis | Discovery of novel and more efficient synthetic routes |

| Reaction Optimization | Reduced experimental workload and faster development times |

| De Novo Design | Accelerated discovery of new functional molecules |

Table 2: Role of AI/ML in Future Research

The future research landscape for this compound is rich with possibilities. By focusing on sustainable synthetic methods, exploring its novel reactivity, expanding its applications into new material and chemical domains, and leveraging the power of artificial intelligence, the scientific community can unlock the full potential of this promising chemical entity. The journey ahead promises not only to advance our understanding of this specific molecule but also to contribute to the broader development of synthetic chemistry and material science.

Q & A

Q. How should researchers present analytical data for this compound in publications?

- Methodological Answer : Follow IUPAC guidelines:

- Tables : Include retention times (HPLC), δ values (NMR), and elemental analysis (C, H, N).

- Figures : Provide annotated chromatograms and crystal structures (if available).

- Supplementary Files : Upload raw spectral data (JCAMP-DX format) and computational input files (e.g., Gaussian .gjf) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.